molecular formula C21H19BrN2O5 B11497501 {3-acetyl-2-(4-bromophenyl)-4-[(4-methoxyphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}acetic acid

{3-acetyl-2-(4-bromophenyl)-4-[(4-methoxyphenyl)amino]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}acetic acid

Cat. No.: B11497501
M. Wt: 459.3 g/mol
InChI Key: GCRUBXVOLGZDNF-UHFFFAOYSA-N
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Description

2-[3-ACETYL-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ACETIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, bromophenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-ACETYL-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the acetyl, bromophenyl, and methoxyphenyl groups. Common reagents used in these reactions include bromine, acetic anhydride, and methoxyaniline. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-ACETYL-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[3-ACETYL-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ACETIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-ACETYL-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with different substituents, such as:

  • 2-[3-ACETYL-2-(4-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ACETIC ACID
  • 2-[3-ACETYL-2-(4-FLUOROPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ACETIC ACID

Uniqueness

The uniqueness of 2-[3-ACETYL-2-(4-BROMOPHENYL)-4-[(4-METHOXYPHENYL)AMINO]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ACETIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19BrN2O5

Molecular Weight

459.3 g/mol

IUPAC Name

2-[3-acetyl-2-(4-bromophenyl)-4-(4-methoxyanilino)-5-oxo-2H-pyrrol-1-yl]acetic acid

InChI

InChI=1S/C21H19BrN2O5/c1-12(25)18-19(23-15-7-9-16(29-2)10-8-15)21(28)24(11-17(26)27)20(18)13-3-5-14(22)6-4-13/h3-10,20,23H,11H2,1-2H3,(H,26,27)

InChI Key

GCRUBXVOLGZDNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)Br)CC(=O)O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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